ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, 4-fluoroaniline, and ethyl acetoacetate. The key steps may involve:
Condensation Reactions: Formation of the thiazolopyrimidine core through condensation of 4-fluoroaniline with ethyl acetoacetate.
Cyclization: Intramolecular cyclization to form the thiazolopyrimidine ring.
Substitution: Introduction of the benzodioxole moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dichloromethane, toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class with similar structures and biological activities.
Benzodioxoles: Compounds containing the benzodioxole moiety with diverse applications.
Uniqueness
Ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
6225-62-3 |
---|---|
Molecular Formula |
C24H19FN2O5S |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H19FN2O5S/c1-3-30-23(29)20-13(2)26-24-27(21(20)15-5-7-16(25)8-6-15)22(28)19(33-24)11-14-4-9-17-18(10-14)32-12-31-17/h4-11,21H,3,12H2,1-2H3/b19-11- |
InChI Key |
PMIYVKOMQJAASG-ODLFYWEKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC5=C(C=C4)OCO5)S2)C |
Origin of Product |
United States |
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